![molecular formula C9H10ClNO3 B2516895 Methyl 2-amino-5-chloro-3-methoxybenzoate CAS No. 906095-44-1](/img/structure/B2516895.png)
Methyl 2-amino-5-chloro-3-methoxybenzoate
Overview
Description
“Methyl 2-amino-5-chloro-3-methoxybenzoate” is a chemical compound. It is a common intermediate in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of “Methyl 2-amino-5-chloro-3-methoxybenzoate” can be achieved from “2-amino-3-methylbenzoic acid”. The reaction occurs in DMF solvent conditions with N-chlorosuccinimide, resulting in a chlorine atom at the para position of the amino group. This reaction has good regioselectivity, possibly due to the strong electron-donating ability of the amino group .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-5-chloro-3-methoxybenzoate” can be analyzed using various spectroscopic techniques. The InChI key for this compound is VQLGACSVJDGFPX-UHFFFAOYSA-N .Chemical Reactions Analysis
“Methyl 2-amino-5-chloro-3-methoxybenzoate” can undergo various chemical reactions. For instance, the chlorine atom on the benzene ring can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain .Physical And Chemical Properties Analysis
“Methyl 2-amino-5-chloro-3-methoxybenzoate” is a solid powder at room temperature. Its melting point is between 239 and 243 degrees Celsius, and its predicted density is 1.4 .Scientific Research Applications
- Methyl 2-amino-5-chloro-3-methoxybenzoate serves as a common intermediate in organic synthesis. Researchers utilize its chlorine atom on the benzene ring for targeted transformations to synthesize specific molecular structures .
- 2-Amino-5-chloro-3-methylbenzoic acid , a related compound, contains an anthranillic acid group and exhibits insecticidal properties . Researchers explore derivatives of this compound, including Methyl 2-amino-5-chloro-3-methoxybenzoate , to develop environmentally friendly insecticides.
Organic Synthesis and Medicinal Chemistry
Insecticidal Activity
Future Directions
properties
IUPAC Name |
methyl 2-amino-5-chloro-3-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXIKQUSMLUZEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-chloro-3-methoxybenzoate | |
CAS RN |
906095-44-1 | |
Record name | methyl 2-amino-5-chloro-3-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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